molecular formula C15H16O5 B2891831 3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid CAS No. 30265-59-9

3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid

Cat. No.: B2891831
CAS No.: 30265-59-9
M. Wt: 276.288
InChI Key: XUXBOSSCMLZGTA-UHFFFAOYSA-N
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Description

3-(5-Methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid is a β-keto acid derivative featuring a chromen (benzopyran) core substituted with methoxy (-OCH₃) and geminal dimethyl (-C(CH₃)₂) groups at positions 5 and 2, respectively. The β-keto acid moiety (-COCH₂COOH) at position 8 confers unique reactivity, enabling participation in condensation, esterification, and nucleophilic addition reactions.

Properties

IUPAC Name

3-(5-methoxy-2,2-dimethylchromen-8-yl)-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-15(2)7-6-10-12(19-3)5-4-9(14(10)20-15)11(16)8-13(17)18/h4-7H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXBOSSCMLZGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C(=O)CC(=O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346063
Record name Ursinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30265-59-9
Record name Ursinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/Functional Groups Key Reactivity
Target Compound Chromen (2H-benzopyran) 5-OCH₃, 2,2-(CH₃)₂, 8-β-keto acid Knoevenagel condensation, esterification, nucleophilic additions
3-(Quinolin-3-yl)-3-oxopropanoic acid Quinoline 3-β-keto acid Nitration, diazonium coupling, esterification, Knoevenagel condensation
3-(Methoxyphenol)-3-oxopropanoic acid methyl ester Methoxyphenyl Methoxy phenol, β-keto acid methyl ester Ester hydrolysis (potential prodrug), intermediate for industrial synthesis
3-(5-Ethyl-2-methyl-3-oxo-2,3-dihydrofuran-2-yl)propanal Dihydrofuran Ethyl, methyl, propanal Aldehyde-specific reactions (e.g., oxidation, nucleophilic addition)

Key Observations :

  • Aromatic Core Influence: The chromen ring in the target compound provides a fused oxygen-containing heterocycle, distinct from quinoline (nitrogen-containing) or methoxyphenyl (simple aromatic) systems.
  • Substituent Effects: The geminal dimethyl group at position 2 of the chromen ring introduces steric hindrance, which may restrict rotational freedom or block certain reaction sites compared to less-substituted analogs like the quinolinyl derivative .
  • Functional Group Reactivity : The free β-keto acid group in the target compound contrasts with the methyl ester in , which exhibits lower acute toxicity (rat oral LD₅₀: 3536–3969 mg/kg) but may require hydrolysis for bioactivity .

Biological Activity

3-(5-Methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H16O5
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 30265-59-9

Antioxidant Activity

Research indicates that compounds with chromenyl structures often exhibit significant antioxidant properties. The presence of the methoxy group in 3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid enhances its electron-donating ability, potentially leading to increased scavenging of free radicals.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. For instance, derivatives of similar chromenyl compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms may involve the modulation of signaling pathways such as PI3K/AKT/mTOR, which are critical in cancer cell survival and proliferation .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Similar compounds within the chromene family have been reported to inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models .

Case Studies and Research Findings

  • Cell Line Studies :
    • In vitro studies demonstrated that 3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid inhibited the growth of several cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2). The compound was found to induce apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins .
  • Mechanistic Insights :
    • Research has shown that the compound can modulate key signaling pathways involved in cell survival. Specifically, it may inhibit the PI3K/AKT pathway, leading to reduced cell viability and increased apoptosis in cancer cells .
  • Antioxidant Capacity Assessment :
    • The antioxidant activity was assessed using DPPH and ABTS assays, revealing that the compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Data Tables

Biological ActivityAssay TypeResultReference
AntioxidantDPPH ScavengingIC50 = 25 µM
AnticancerCell ViabilityIC50 = 15 µM (HCT116)
Anti-inflammatoryCytokine ReleaseReduced IL-6 production

Q & A

Q. What are the recommended synthetic routes for 3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of chromen-8-yl precursors with β-keto acid derivatives. Key steps include:
  • Chromene Core Formation : Use Claisen-Schmidt or Pechmann condensation to construct the 2,2-dimethyl-2H-chromene scaffold under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Propanoic Acid Functionalization : Introduce the 3-oxopropanoic acid moiety via nucleophilic substitution or ester hydrolysis. Optimize temperature (60–100°C) and solvent polarity (e.g., ethanol or DCM) to enhance yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is critical:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the chromene ring and propanoic acid chain. Look for characteristic shifts: methoxy (~δ 3.8 ppm), chromene olefinic protons (δ 5.5–6.5 ppm), and carbonyl groups (δ 170–200 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₈O₅: 290.1154) and fragmentation patterns .
  • FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for ketone and acid groups) and chromene C-O-C vibrations (~1250 cm⁻¹) .

Q. What are the key considerations for selecting purification methods post-synthesis?

  • Methodological Answer :
  • Polarity : Use solvent systems (e.g., ethyl acetate/hexane) compatible with the compound’s solubility. Adjust ratios to improve separation in column chromatography .
  • Thermal Stability : If the compound decomposes at high temperatures, avoid distillation; opt for low-temperature recrystallization .
  • Acidic Groups : Ion-exchange chromatography may enhance purity for the propanoic acid moiety .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the α,β-unsaturated ketone in the chromene ring is prone to nucleophilic attack, which DFT can quantify via electron density maps .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to predict reaction pathways in polar vs. non-polar solvents .
  • Transition State Analysis : Use QM/MM methods to model reaction barriers for ester hydrolysis or Michael additions .

Q. What strategies resolve contradictions between theoretical and experimental data on its molecular geometry?

  • Methodological Answer :
  • X-ray Crystallography : Resolve discrepancies in bond lengths/angles by obtaining single-crystal data. Compare with DFT-optimized geometries to validate computational models .
  • Dynamic NMR : Investigate conformational flexibility (e.g., rotation of the methoxy group) that may cause mismatches between static DFT predictions and experimental observations .
  • Cross-Validation : Combine multiple techniques (e.g., NOESY for spatial proximity and IR for functional group orientation) to reconcile conflicting data .

Q. How to design assays to evaluate its pharmacokinetic properties while addressing stability issues?

  • Methodological Answer :
  • In Vitro Stability : Test degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using HPLC to monitor hydrolysis of the ester or acid groups .
  • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to assess binding affinity, which impacts bioavailability .
  • Metabolic Pathways : Employ liver microsome assays (e.g., human CYP450 isoforms) to identify major metabolites via LC-MS/MS .

Q. What mechanistic insights explain unexpected byproducts in its synthesis?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ FT-IR or TLC to detect intermediates (e.g., enol tautomers) that may lead to side products like dimerized chromene derivatives .
  • Acid Catalysis : Excess acid in condensation steps can protonate the chromene oxygen, triggering ring-opening reactions. Optimize stoichiometry and pH .
  • Oxidative Byproducts : Trace metal impurities (e.g., Fe³⁺) may oxidize the methoxy group; introduce chelating agents (EDTA) or inert atmospheres (N₂) to suppress this .

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